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Executive Summary

-Ethylvaline (2-amino-2-ethyl-3-methylbutanoic acid) is a non-proteinogenic,

-disubstituted amino acid found in carbonaceous chondrites (e.g., Murchison) and utilized in
peptide drug design. Unlike its proteinogenic counterpart L-valine,

-ethylvaline possesses a quaternary
-carbon, rendering it chemically stable and resistant to enzymatic degradation.

This guide compares the (S)-enantiomer (L-like) and (R)-enantiomer (D-like) across three
critical dimensions for drug development:

o Peptide Conformational Control: Induction of specific helical screw senses (

-helix vs.
-helix).

e Transport & Metabolism: Interaction with System L (LAT1) transporters and metabolic
stability.

o Pharmacological Potential: Utility as a constrained building block in peptidomimetics.

Chemical & Stereochemical Profile
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Structural Definition

-Ethylvaline is a structural analogue of valine where the

-proton is replaced by an ethyl group. This modification introduces significant steric bulk,
restricting rotation around the

and
torsion angles.
e |[UPAC Name: 2-Amino-2-ethyl-3-methylbutanoic acid[1][2]
e Formula: C
H

NO

e Molecular Weight: 159.23 g/mol

o CAS Number ((S)-enantiomer): 6272-07-7

Stereochemical Configuration

The biological activity of

-ethylvaline is strictly dictated by its absolute configuration.
. (S)-

-Ethylvaline: Corresponds to the L-amino acid spatial arrangement (assuming the isopropyl
group is the primary side chain). It typically induces Right-Handed (

) helicity in peptides.
. (R)-

-Ethylvaline: Corresponds to the D-amino acid spatial arrangement. It typically induces Left-
Handed (

) helicity in peptides.
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Stereochemical Impact on Peptides

Spatial Arrangement S)-a-Ethylvaline Induces Right-Handed (P
(Priority: N > COOH > iPr > Et (S) J —> : )

I

I

I

I

|

; (L-like Configuration) 3_10 Helix i

Quaternary a-Carbon 1 1
(Chiral Center) Mirror Image | |
> (R)-a-Ethylvaline Induces Left-Handed (M) i

I

I

]

I'| (D-like Configuration) 310 Helix
i

Click to download full resolution via product page
Figure 1: Stereochemical relationship and helical induction preference of (S)- and (R)-

-ethylvaline.

Biological Activity & Pharmacodynamics[3][4]
A. Peptide Conformational Control (Peptidomimetics)

The primary application of

-ethylvaline in drug development is as a conformational constraint. The steric clash between
the

-ethyl and
-isopropyl groups forces the peptide backbone into a stable
-helical or

-helical structure.
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Feature

(S)-

-Ethylvaline

(R)-

-Ethylvaline

Mechanism

Helical Preference

Right-Handed (

)

Left-Handed (

)

Steric steering of

backbone

angles.

Helix Type

Promotes

-helix

Promotes

-helix

Tetrasubstituted C

restricts

conformational space.

Proteolytic Stability

High

High

Steric bulk prevents
protease access to
the peptide bond.

Application

Stabilizing L-peptide

drugs

Destabilizing L-

peptides / Inducing

turns

Modulating bioactivity
of peptide

therapeutics.

Expert Insight: Incorporating (S)-

-ethylvaline into a standard L-peptide sequence can "lock" the bioactive conformation,

increasing potency and half-life. Conversely, (R)-

-ethylvaline can be used to introduce a "kink" or terminate a helix, useful for designing

-turn mimetics.

B. Transport & Metabolic Stability

Unlike natural amino acids,

-ethylvaline is not a substrate for standard metabolic enzymes (e.g., transaminases), making it

metabolically inert. However, it interacts with amino acid transporters.

o System L (LAT1/LAT2) Interaction:

o Substrate/Inhibitor Profile:
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-Ethylvaline acts as a bulky, non-metabolizable substrate or inhibitor of the System L
transporter (LAT1), which transports large neutral amino acids (Leucine, Valine).

o Enantiomeric Selectivity: The (S)-enantiomer (L-like) typically binds with higher affinity to
LAT1 than the (R)-enantiomer, potentially acting as a competitive inhibitor of Leucine
uptake in cancer cells.

o Blood-Brain Barrier (BBB): Due to its lipophilicity and LAT1 affinity, (S)-

-ethylvaline can cross the BBB, making it a candidate for CNS-active peptide delivery.

C. Pharmacological Potential (Analgesia)

Drawing homology to Isovaline (

-methyl-2-aminobutanoic acid), which exhibits peripheral analgesic activity via GABA
or glycine receptors:

o (S)-Isomer Activity: Likely retains the "L-like" pharmacophore required for receptor binding,
though reduced potency may be observed compared to Isovaline due to excessive steric
bulk (Ethyl > Methyl).

» (R)-Isomer Activity: Generally inactive at orthosteric sites but may act as an allosteric
modulator or inactive control.

Experimental Protocols
Protocol A: Enzymatic Resolution of (S)- and (R)- -
Ethylvaline

Separating the enantiomers from a racemic mixture is the first step in utilization.
Objective: Isolate pure (S)-

-ethylvaline using acylase |I. Reagents: Racemic
-acetyl-

-ethylvaline, Hog Kidney Acylase I, 0.1 M LIOH/CH
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COOH buffer (pH 7.5).

Substrate Preparation: Dissolve racemic

-acetyl-
-ethylvaline (10 mM) in buffer.

e Enzymatic Hydrolysis: Add Acylase | (10 mg/mmol substrate) and incubate at 37°C for 24-48
hours.

o Mechanism:[2][3] Acylase | selectively hydrolyzes the (S)-amide bond, releasing free (S)-
-ethylvaline. The (R)-N-acetyl derivative remains unhydrolyzed.

o Separation: Acidify to pH 5 and extract the unreacted (R)-N-acetyl compound with ethyl
acetate.

« |solation: The aqueous phase contains free (S)-

-ethylvaline. Purify via cation-exchange chromatography (Dowex 50W).

e Hydrolysis of (R): The extracted (R)-N-acetyl compound can be chemically hydrolyzed (6M
HCI, reflux) to yield free (R)-

-ethylvaline.

Protocol B: Peptide Coupling with -Ethylvaline

Due to extreme steric hindrance, standard coupling reagents (EDC/HOBt) often falil.
Recommended System: HATU/HOALt or PyBOP with extended reaction times.
 Activation: Dissolve Fmoc-

-ethylvaline (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

o Base Addition: Add DIPEA (6 eq) and pre-activate for 5 minutes.

e Coupling: Add to the resin-bound peptide (free amine).
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» Conditions: Microwave irradiation (75°C, 20-30 min) or double coupling (2 x 4 hours at RT) is

mandatory to drive the reaction to completion.

Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser
test to verify coupling.

Prebiotic & Meteoritic Significance

-Ethylvaline is a "meteoritic" amino acid, detected in the Murchison meteorite. Its presence in
carbonaceous chondrites is significant for two reasons:

Stability: Its survival in the harsh interstellar environment validates its extreme chemical
stability, a trait exploited in peptide drug design.

Chirality: While often found racemic, slight L-excesses (S-configuration) in similar

-methyl amino acids (e.g., Isovaline) suggest a mechanism for the origin of biological
homochirality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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